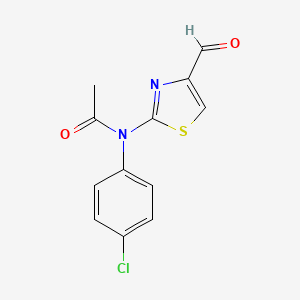

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Description

N-(4-Chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a thiazole-derived acetamide characterized by a 4-chlorophenyl group and a 4-formyl-substituted thiazole ring. This compound is part of a broader class of thiazole acetamides known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and enzyme inhibitory properties . The 4-formyl group on the thiazole ring enhances its reactivity, enabling further functionalization or participation in hydrogen bonding, which may influence biological interactions .

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIDYFPIKZAFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where a thiazole derivative is treated with a formylating agent such as DMF and POCl3.

Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: N-(4-chlorophenyl)-N-(4-carboxy-1,3-thiazol-2-yl)acetamide.

Reduction: N-(4-chlorophenyl)-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.

Substitution: N-(4-methoxyphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Activity :

Agricultural Applications

- Fungicides :

- Pesticides :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the thiazole ring might engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Ring

Key Compounds :

N-(4-Phenyl-1,3-thiazol-2-yl)acetamide derivatives ():

- Compound 2 : 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide.

- Compound 3 : 2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]acetamide.

- Comparison :

- The target compound’s 4-formyl group replaces the chloro or methoxy substituents in these analogs.

- Biological activity: Methoxy groups (e.g., in Compound 3) may enhance COX-2 selectivity, whereas the formyl group could modulate enzyme binding through dipole interactions .

N-(4-Formyl-1,3-thiazol-2-yl) analogs with varied aryl groups ():

- The trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to the 4-chlorophenyl group .

Data Table 1: Substituent Effects on Thiazole Analogs

Variations in the Acetamide Side Chain

Key Compounds :

2-Chloro-N-(4-phenylthiazol-2-yl)propanamide ():

- The propanamide chain (vs. acetamide) adds a methylene group, increasing hydrophobicity and steric bulk. This may reduce solubility but enhance membrane permeability .

Data Table 2: Acetamide Side Chain Modifications

Structural and Crystallographic Insights

- Crystal Packing :

- Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit a dihedral angle of 61.8° between the aryl and thiazole rings, influencing molecular stacking and hydrogen-bonding patterns (R₂²(8) motif) . The target compound’s 4-formyl group may alter this angle, affecting crystallinity and solubility.

Biological Activity

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H9ClN2O2S

- Molecular Weight : 280.73 g/mol

- CAS Number : 21278-72-8

The compound features a chlorophenyl group, a formyl-substituted thiazole ring, and an acetamide moiety. Such structural characteristics suggest potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Introduction of the Formyl Group : Via a Vilsmeier-Haack reaction using DMF and POCl3.

- Acetamide Formation : Acylation of the amine group with acetic anhydride or acetyl chloride.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The formyl group may covalently bond to nucleophilic sites on proteins, while the thiazole ring could engage in π-π interactions with aromatic amino acids.

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties due to its structural features .

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. For instance:

- Compounds with similar thiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- This compound may exhibit comparable activity, potentially serving as a lead compound for developing new antibiotics.

Antitumor Activity

Thiazole derivatives have been studied for their antitumor properties:

- A structure-activity relationship (SAR) analysis shows that substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines .

- The presence of electron-withdrawing groups like chlorine enhances antiproliferative activity, which may apply to this compound as well .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation effectively. For example, certain derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial properties, finding that some compounds had MIC values significantly lower than established antibiotics . This suggests that this compound could be a promising candidate for further development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | Similar structure with methyl group | Moderate cytotoxicity |

| N-(4-bromophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | Similar structure with bromine | Enhanced antimicrobial activity |

This table illustrates how variations in substituents can influence biological activity, highlighting the unique potential of this compound.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine).

Reaction conditions (temperature: 60–80°C, solvent: DMF or dichloromethane) and purification (column chromatography) are critical for yields >70% .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of spectroscopic and analytical methods:

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential inhalation hazards.

- Waste Disposal : Collect in sealed containers for professional hazardous waste treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results (e.g., antimicrobial vs. inactive) may arise from assay conditions or purity. Recommended approaches:

- Reproducibility : Standardize assays (e.g., MIC testing with consistent bacterial strains) .

- Purity Verification : Re-synthesize and re-characterize the compound; use HPLC (>95% purity) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) to validate hypothesized pathways .

Q. What strategies optimize the compound’s yield during scale-up synthesis?

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency .

- Catalyst Screening : Test Pd-based catalysts for coupling steps to reduce side products .

- Process Monitoring : Use in-situ FT-IR or TLC to track intermediate formation .

Q. How does the 4-formyl group on the thiazole ring influence its reactivity?

The electron-withdrawing formyl group:

- Enhances Electrophilicity : Facilitates nucleophilic attacks at the thiazole’s C-5 position .

- Stabilizes Intermediates : Forms hydrogen bonds in crystal structures (confirmed by X-ray diffraction) .

- Modulates Bioactivity : Increases binding affinity to target proteins (e.g., MD simulations show stronger docking scores vs. non-formyl analogs) .

Q. What computational tools are suitable for predicting this compound’s pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.